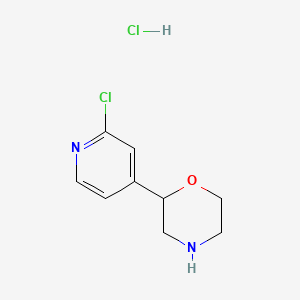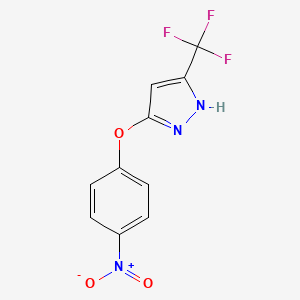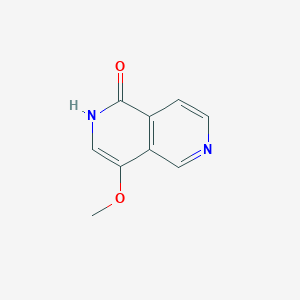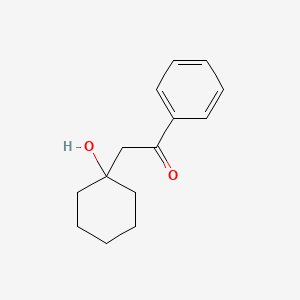![molecular formula C20H26BrClN2O7 B13900015 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indoxyl and is commonly employed to detect the presence of specific enzymes, such as beta-glucosidase. Upon enzymatic hydrolysis, it produces an intensely blue product, making it useful for various diagnostic and research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-D-glucopyranoside under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a specific temperature to ensure the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by enzymes such as beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 5-bromo-4-chloro-3-hydroxyindole, which then dimerizes to form an intensely blue product .
Common Reagents and Conditions
Reagents: Beta-glucosidase, DMF, DMSO
Conditions: Enzymatic hydrolysis typically occurs at physiological pH and temperature, ensuring optimal enzyme activity.
Major Products
The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is 5-bromo-4-chloro-3-hydroxyindole, which dimerizes to produce a blue indigo dye .
科学研究应用
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of microbiology, molecular biology, and biochemistry. Its primary applications include:
Enzyme Assays: Used as a substrate to detect beta-glucosidase activity in various biological samples.
Histochemistry: Employed in staining techniques to visualize enzyme activity in tissue sections.
Microbial Detection: Utilized in chromogenic media to identify and differentiate microbial species based on their enzymatic activity.
Gene Expression Studies: Used as a reporter substrate in assays to monitor gene expression and promoter activity.
作用机制
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside involves its enzymatic hydrolysis by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate undergoes oxidative polymerization to form a blue indigo dye, which is easily detectable . The molecular targets are the beta-glucosidase enzymes, and the pathway involves the hydrolysis and subsequent oxidation reactions .
相似化合物的比较
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is unique due to its specific chromogenic properties and its ability to produce a distinct blue color upon enzymatic hydrolysis. Similar compounds include:
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide: Used to detect beta-glucuronidase activity.
5-Bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.
These compounds share similar structures but differ in the specific enzymes they target and the resulting chromogenic reactions .
属性
IUPAC Name |
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKZXHCJOVIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)

![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)

![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)



![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)
